N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide: is an organic compound known for its unique sulfur-containing heterocyclic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This is achieved through the reaction of hydrazides with carbon disulfide under basic conditions, followed by cyclization.
Attachment of the phenyl group: The oxadiazole ring is then reacted with a phenyl derivative to introduce the phenyl group.
Introduction of the sulfonamide group: The final step involves the reaction of the intermediate compound with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The mercapto group in the compound can undergo oxidation to form disulfides.
Reduction: The sulfonamide group can be reduced under specific conditions to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Halogens or other electrophiles in the presence of a catalyst.
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of other complex molecules.
Biology:
Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor in various biological pathways.
Medicine:
Anti-inflammatory Agents: Research has indicated its potential as an anti-inflammatory agent.
Antimicrobial Agents: It has shown activity against certain microbial strains.
Industry:
Material Science: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biological pathways. For example, it has been shown to inhibit cyclooxygenase enzymes, which play a role in inflammation.
Comparison with Similar Compounds
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)methanesulfonamide
- N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-benzenesulfonamide
Uniqueness:
- Structural Differences: The presence of the 4-methyl group in N-(4-(5-Mercapto-1,3,4-oxadiazol-2-yl)phenyl)-4-methylbenzenesulfonamide distinguishes it from other similar compounds.
- Biological Activity: The compound’s unique structure may confer different biological activities compared to its analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H13N3O3S2 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
4-methyl-N-[4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O3S2/c1-10-2-8-13(9-3-10)23(19,20)18-12-6-4-11(5-7-12)14-16-17-15(22)21-14/h2-9,18H,1H3,(H,17,22) |
InChI Key |
GPORCSOQLRHYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=NNC(=S)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.